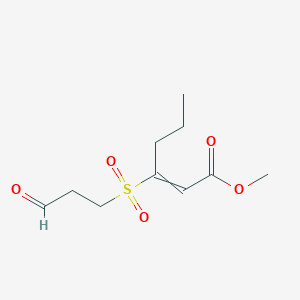![molecular formula C21H20O2S3 B14191929 Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- CAS No. 844488-44-4](/img/structure/B14191929.png)
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a sulfonyl group attached to a 2,2-bis(phenylthio)ethyl chain and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- typically involves multiple steps:
Formation of 2,2-bis(phenylthio)ethane: This can be achieved by reacting ethylene dichloride with thiophenol in the presence of a base such as sodium hydroxide.
Sulfonylation: The 2,2-bis(phenylthio)ethane is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Methylation: Finally, the benzene ring is methylated using a methylating agent like methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Typical electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials, such as bismaleimide resins for syntactic foams.
Mecanismo De Acción
The mechanism of action for Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- involves its interaction with various molecular targets:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, forming intermediates like benzenonium ions.
Sulfonyl Group Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, affecting the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(phenylthio)ethane: Similar structure but lacks the sulfonyl and methyl groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Contains an ethane chain with benzyloxy groups instead of phenylthio groups.
Propiedades
Número CAS |
844488-44-4 |
|---|---|
Fórmula molecular |
C21H20O2S3 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
1-[2,2-bis(phenylsulfanyl)ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C21H20O2S3/c1-17-12-14-20(15-13-17)26(22,23)16-21(24-18-8-4-2-5-9-18)25-19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
Clave InChI |
ACPOKRAQSSFUSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
